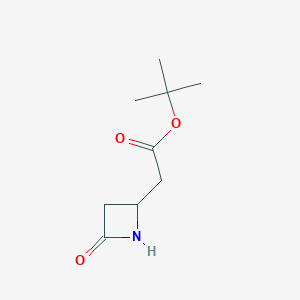

Tert-butyl 2-(4-oxoazetidin-2-yl)acetate

Description

Historical Context and Evolution of β-Lactam Synthetic Methodologies

The history of β-lactam chemistry is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928. nhsjs.com However, the first synthesis of a β-lactam derivative was achieved by Hermann Staudinger in 1907 through a [2+2] cycloaddition of a ketene (B1206846) and an imine. wikipedia.orgresearchgate.net This reaction, now known as the Staudinger synthesis, remains a fundamental and versatile method for constructing the 2-azetidinone ring. researchgate.netrsc.org

Over the decades, a plethora of synthetic strategies for β-lactam construction have been developed. These can be broadly categorized as follows:

[2+2] Cycloaddition Reactions: The Staudinger reaction is a prime example, involving the reaction of a ketene with an imine. researchgate.netnih.gov Variations of this method, including the use of in situ generated ketenes from acyl chlorides, have expanded its scope and applicability. rsc.orgmdpi.com

Cyclization of β-Amino Acids and their Derivatives: The Breckpot β-lactam synthesis, which involves the cyclization of β-amino acid esters using a Grignard reagent, is another classical approach. wikipedia.org More recent methods have employed various coupling reagents to facilitate the intramolecular amide bond formation.

Kinugasa Reaction: This one-pot synthesis utilizes nitrone derivatives and calcium carbide to produce 4-substituted β-lactams. organic-chemistry.org

Transition Metal-Catalyzed Reactions: Modern synthetic chemistry has seen the advent of transition metal-catalyzed methods, such as C-H activation and intermolecular oxidative amidation, for β-lactam synthesis. rsc.org Palladium and copper-catalyzed reactions have also been employed to create functionalized β-lactams. rsc.org

This evolution of synthetic methodologies has not only provided access to a wide diversity of β-lactam structures but has also enabled the synthesis of complex and highly functionalized derivatives. nih.govrsc.org

Significance of the 4-Oxoazetidin-2-yl Scaffold as a Privileged Synthetic Platform

The 4-oxoazetidin-2-yl scaffold, the core structure of 2-azetidinone, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov The versatility of the azetidinone ring allows for the introduction of various substituents at different positions, leading to a wide range of biological activities beyond its antibacterial properties. nih.govnih.gov

The significance of this scaffold is underscored by its presence in a diverse array of therapeutic agents, including:

Antifungal agents nih.gov

Antitubercular agents nih.gov

Analgesic and anti-inflammatory drugs nih.gov

Antiviral compounds nih.gov

Cholesterol absorption inhibitors nih.gov

The strained nature of the four-membered ring contributes to its reactivity, making it a valuable synthon for the preparation of other biologically important heterocyclic compounds. nih.govrsc.org The ability to functionalize the scaffold at the N-1, C-3, and C-4 positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Role of Ester Derivatives in Azetidinone Synthetic Strategies and Chemical Transformations

Ester derivatives, particularly tert-butyl esters, play a crucial role in the synthesis and chemical manipulation of azetidinones. The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. thieme-connect.com

In the context of azetidinone chemistry, the tert-butyl ester of the acetic acid side chain attached to the C-2 position, as seen in tert-butyl 2-(4-oxoazetidin-2-yl)acetate, serves several important functions:

Protection of the Carboxylic Acid: The tert-butyl ester protects the carboxylic acid functionality during synthetic transformations that might otherwise react with the acidic proton or the carboxyl group itself.

Modification of Solubility and Reactivity: The bulky tert-butyl group can influence the solubility of the molecule and may sterically hinder certain reactions, allowing for selective transformations at other positions of the azetidinone ring.

Facile Deprotection: The tert-butyl group can be readily removed using mild acidic conditions, such as trifluoroacetic acid, to reveal the free carboxylic acid. researchgate.net This is often a necessary step for the final biological activity of the compound or for further synthetic modifications.

The use of tert-butyl esters is a key strategy in the synthesis of complex β-lactam antibiotics and other biologically active azetidinone derivatives, enabling chemists to build and modify these important molecules with high precision and control. thieme-connect.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

tert-butyl 2-(4-oxoazetidin-2-yl)acetate |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)5-6-4-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

SHQZXVTWHVCKTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Substituted 4 Oxoazetidinones and Their Tert Butyl Esters

Construction of the 4-Oxoazetidin-2-yl Ring System

The formation of the 4-oxoazetidin-2-yl ring, the core of β-lactam antibiotics, is a pivotal step in their synthesis. rsc.orgrsc.org The inherent ring strain of this heterocycle makes its construction challenging, yet also imparts the desired reactivity for its biological function. wikipedia.org Over the years, a variety of synthetic methods have been developed, broadly categorized into cycloaddition reactions and intramolecular cyclization processes.

Cycloaddition Reactions in β-Lactam Synthesis

Cycloaddition reactions represent one of the most powerful and widely employed strategies for constructing the β-lactam framework. rsc.orgrsc.org These reactions typically involve the formation of two new bonds in a single step, often with a high degree of stereocontrol. rsc.orgresearchgate.net

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains a highly versatile and general method for β-lactam synthesis. wikipedia.orgrsc.orgmdpi.com The reaction is understood to proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. acs.orgorganic-chemistry.orgnih.gov This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product. acs.orgnih.gov

The stereochemical outcome of the Staudinger reaction is a subject of significant interest. Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines produce trans-β-lactams. nih.gov This selectivity is influenced by the relative rates of ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.orgnih.gov Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

Recent advancements have focused on expanding the scope and controlling the stereoselectivity of the Staudinger reaction. Catalytic asymmetric variants have been developed using chiral nucleophiles, such as cinchona alkaloids and planar-chiral ferrocene (B1249389) derivatives, to induce enantioselectivity. nih.govorganic-chemistry.org These catalysts often operate by reversing the polarity of the ketene, making it nucleophilic. organic-chemistry.org

Table 1: Examples of Staudinger Ketene-Imine Cycloaddition

| Ketene Precursor | Imine | Catalyst/Base | Solvent | Product(s) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Acid Chloride (unspecified) | N-tosylaldimines | (R,Rp,R)-9 (10 mol%), Proton Sponge | Toluene | β-lactam | >99:1 | 99% | 85% |

| Symmetrical Ketenes | N-tosylaldimines | Planar-chiral DMAP/ferrocene (0.1 mol%) | Not specified | β-lactams | Not applicable | 81-94% | 76-93% |

| Unsymmetrical Ketenes | N-tosylaldimines | Planar-chiral DMAP/ferrocene (0.1 mol%) | Not specified | β-lactams | 8:1–15:1 | 89–98% | 88–98% |

Data compiled from studies on catalytic asymmetric Staudinger reactions. nih.gov

The condensation of an ester enolate with an imine, known as the Gilman-Speeter reaction, is another cornerstone of β-lactam synthesis. researchgate.netresearchgate.net This method offers a powerful alternative to the Staudinger reaction and has been extensively studied for its stereochemical control and broad substrate scope. rsc.orgresearchgate.netcrossref.org The reaction involves the addition of a pre-formed metal enolate of an ester to an imine, followed by intramolecular cyclization of the resulting adduct to form the β-lactam ring. researchgate.net

The stereochemical outcome of the Gilman-Speeter reaction is highly dependent on the geometry of the enolate, the nature of the metal counterion, and the reaction conditions. By carefully selecting these parameters, it is possible to achieve high diastereoselectivity for either the cis or trans isomer. The use of chiral auxiliaries on the ester or imine has enabled the development of asymmetric versions of this reaction, providing access to enantiomerically enriched β-lactams. nih.gov

The Gilman-Speeter reaction has also been adapted for solid-phase synthesis, allowing for the efficient preparation of β-lactam libraries. nih.gov This approach involves immobilizing the ester component on a solid support and then reacting it with a solution of the imine. nih.govnih.gov

The Kinugasa reaction, a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne and a nitrone, provides a direct route to β-lactams. organic-chemistry.orgorganicreactions.orgyoutube.com This reaction proceeds through the formation of a copper acetylide, which then undergoes a cycloaddition with the nitrone to form a five-membered ring intermediate. This intermediate subsequently rearranges to afford the β-lactam product, typically with a cis stereochemical relationship between the substituents at C3 and C4. organicreactions.org

The Kinugasa reaction is notable for its operational simplicity and the ability to generate substituted β-lactams from readily available starting materials. organic-chemistry.orgorganicreactions.org Both intermolecular and intramolecular versions of the reaction have been developed, with the latter providing access to fused bicyclic β-lactam systems. rsc.orgrsc.org Enantioselective variants of the Kinugasa reaction have also been reported, employing chiral ligands to control the stereochemistry of the cycloaddition. organicreactions.org

More recently, catalytic asymmetric [3+1] cycloaddition reactions have emerged as a novel strategy for the synthesis of azetidinones. researchgate.net These reactions typically involve the reaction of a three-atom component with a one-atom component to construct the four-membered ring. For instance, the rhodium-catalyzed reaction of enoldiazoacetates with aza-ylides has been shown to produce chiral donor-acceptor azetines, which can then be converted to amino acid derivatives. researchgate.net While not a direct synthesis of 4-oxoazetidinones, these methods provide access to related azetidine (B1206935) structures that can be further functionalized. Another example involves the nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with alkynes, which proceeds through C-C bond activation of the azetidinone ring. nih.gov

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization reactions offer an alternative and powerful approach to the synthesis of the 4-oxoazetidin-2-yl ring system. These methods often rely on the formation of a key bond within a pre-assembled acyclic precursor. A notable example is the intramolecular Kinugasa reaction, where the alkyne and nitrone moieties are contained within the same molecule, leading to the formation of fused β-lactam structures with high stereoselectivity. rsc.orgrsc.org

Another strategy involves the halo-induced cyclization of compounds like tert-butyl allylcarbamates, which has been successfully employed in the synthesis of related heterocyclic structures such as oxazolidinones. researchgate.net While not directly yielding 4-oxoazetidinones, these methodologies highlight the potential of intramolecular cyclization strategies in the synthesis of small-ring heterocycles. Furthermore, intramolecular cyclization of substituted butenoic acids has been utilized to synthesize furanone derivatives, demonstrating the versatility of this approach in constructing various heterocyclic rings. researchgate.net

C-H Activation and Intramolecular Oxidative Amidation for Azetidinone Formation

Directly converting C-H bonds into C-N bonds is a powerful strategy for heterocycle synthesis, offering an atom-economical alternative to traditional methods that rely on pre-functionalized starting materials. In the context of azetidinone formation, intramolecular C-H amination or amidation has emerged as a key approach.

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a significant advance in this area. rsc.org This method can forge the azetidinone ring from acyclic precursors. A notable example involves using a combination of a benziodoxole tosylate as the oxidant and a silver salt additive, which promotes a key reductive elimination step from an alkyl–Pd(IV) intermediate to form the desired C-N bond and close the ring. rsc.org

Dirhodium complexes are also highly effective catalysts for C-H amination reactions. acs.org Catalysts such as dirhodium(II) tetra-α,α,α',α'-tetramethyl-1,3-benzenedipropionate, Rh₂(esp)₂, have demonstrated exceptional performance in both intra- and intermolecular C-H aminations. acs.org These reactions typically proceed through a transient metal nitrenoid intermediate that undergoes insertion into a C-H bond. While many applications focus on five-membered ring formation, the principles are adaptable to the more challenging synthesis of four-membered azetidinones, providing a direct route from readily available linear amides.

Table 1: Examples of C-H Activation for Azetidinone Synthesis

| Catalyst System | Oxidant | Key Feature | Citation |

|---|---|---|---|

| Palladium(II) / AgOAc | Benziodoxole tosylate | Promotes reductive elimination from a Pd(IV) intermediate. | rsc.org |

Ring Contraction Methodologies for Azetidinone Synthesis

Ring contraction provides an elegant pathway to strained four-membered rings from more easily synthesized five-membered precursors. A notable strategy for producing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.org

This transformation can be achieved in a robust, one-pot procedure. acs.org The process begins with the selective monobromination of an N-sulfonyl-2-pyrrolidinone derivative. acs.org The resulting α-bromo pyrrolidinone is then treated with a nucleophile, such as an alcohol or phenol, in the presence of a mild base like potassium carbonate. acs.orgorganic-chemistry.org The proposed mechanism involves nucleophilic attack at the amide carbonyl, leading to the cleavage of the N–C(O) bond. This generates a γ-amino anion intermediate which subsequently undergoes intramolecular nucleophilic substitution, displacing the bromide to form the strained azetidinone ring. rsc.org This method is particularly valuable as it simultaneously installs a functional handle, such as an ester, at the α-position. acs.org

Contemporary Catalytic and Photochemical Innovations in Azetidinone Construction

Modern synthetic chemistry has increasingly turned to catalysis and photochemistry to achieve transformations that are difficult or impossible under thermal conditions. These methods provide mild, selective, and efficient routes to the azetidinone core.

Transition metals are workhorses in organic synthesis, capable of mediating a wide array of cyclization reactions to form azetidinones and their derivatives.

Copper Catalysis: Copper(I) catalysts have been successfully employed in 4-exo ring closures to generate azetidine derivatives. nih.gov For instance, the synthesis of 3-methylene-1,2-diazetidines, which are structurally related to azetidinones, relies on a Cu(I)-catalyzed cyclization. nih.gov

Rhodium Catalysis: Rhodium(I) complexes can catalyze the oxygenative [2+2] cycloaddition of terminal alkynes and imines to produce β-lactams. rsc.org Mechanistic schemes for other rhodium-catalyzed cyclizations often involve the formation of a five-membered rhodacycle intermediate, which, after migratory insertion and subsequent steps, can lead to ring formation. nih.gov

Palladium Catalysis: Palladium catalysis is widely used for oxidative cyclizations. researchgate.net The functionalization of azetidine derivatives, such as the stereocontrolled Heck reactions on 3-alkylidene-1,2-diazetidines, demonstrates the power of palladium in elaborating the core structure. nih.gov General palladium-catalyzed mechanisms can involve coordination to an olefin, carbopalladation, and subsequent elimination steps to yield the final heterocyclic product. nih.gov

Table 2: Transition Metal-Catalyzed Azetidinone Synthesis Strategies

| Metal Catalyst | Reaction Type | Key Intermediate/Step | Citation |

|---|---|---|---|

| Copper(I) | 4-exo ring closure | - | nih.gov |

| Rhodium(I) | Oxygenative [2+2] cycloaddition | Rhodacycle intermediate | rsc.orgnih.gov |

Photoinduced reactions, particularly [2+2] cycloadditions, offer a direct and atom-economical route to four-membered rings under mild conditions. researchgate.net The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is arguably the most direct method for synthesizing the azetidine ring. researchgate.netnih.gov

While traditional UV-mediated aza Paternò-Büchi reactions were often hampered by low efficiency and competing side reactions, recent innovations have focused on visible-light-enabled transformations using photocatalysts. nih.gov In these systems, a photocatalyst absorbs visible light and promotes the reaction via a triplet energy transfer mechanism. researchgate.netnih.gov This approach allows for the selective excitation of one reaction partner, typically the alkene, to its triplet state. The subsequent stepwise cycloaddition with the imine moiety leads to the formation of the azetidine product. nih.gov This method is characterized by its mild conditions, operational simplicity, and high diastereoselectivity, providing access to highly functionalized azetidines that are precursors for compounds like tert-butyl 2-(4-oxoazetidin-2-yl)acetate. nih.gov The reaction can also proceed through the formation of intermediate azomethine ylides, which are colored, transient species. researchgate.net

Elaboration of the 2-Acetate Side Chain in Azetidinones

For β-lactam antibiotics and related structures, the substituent at the C2-position is crucial for biological activity and chemical properties. The tert-butyl acetate (B1210297) group is a common protecting group for the carboxylic acid functionality that is often desired in the final molecule.

Strategies for Introducing the Carboxylic Acid Moiety at the C2-Position of the Azetidinone Ring

A general and effective strategy for installing the acetate side chain involves a Claisen condensation reaction. orgsyn.org This approach builds the β-ketoester functionality, which is a direct precursor to the desired side chain.

The process typically involves the reaction between the enolate of tert-butyl acetate and an N-protected cyclic amino acid ester, such as N-Boc hydroxyproline (B1673980) methyl ester. orgsyn.org A strong, non-nucleophilic base, commonly lithium hexamethyldisilylamide (LHS), is used to generate the lithium enolate of tert-butyl acetate. orgsyn.org This enolate then attacks the ester carbonyl of the amino acid derivative. The reaction requires an excess of the enolate to ensure that the newly formed, more acidic β-ketoester product is immediately deprotonated, which drives the reaction to completion and prevents side reactions. orgsyn.org The resulting β-ketoester can then be subjected to further transformations, such as stereoselective reduction of the ketone, to furnish the final hydroxymethyl-substituted side chain, which is a common feature in many advanced β-lactam intermediates.

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names / Synonyms | Molecular Formula |

|---|---|---|

| This compound | - | C₉H₁₅NO₃ |

| 2-Azetidinone | β-Lactam | C₃H₅NO |

| Tert-butyl acetate | Acetic acid, 1,1-dimethylethyl ester | C₆H₁₂O₂ |

| N-Boc hydroxyproline methyl ester | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R) | C₁₁H₁₉NO₅ |

| Lithium hexamethyldisilylamide | LHS | C₆H₁₈LiNSi₂ |

| Benziodoxole tosylate | - | C₁₄H₁₃IO₄S |

| Potassium carbonate | - | K₂CO₃ |

| Chloroacetyl chloride | - | C₂H₂Cl₂O |

| Silver acetate | AgOAc | C₂H₃AgO₂ |

Regioselective Esterification and Transesterification Reactions

Regioselective esterification is a critical step in the synthesis of compounds like this compound, ensuring that the ester group is introduced at the desired position, typically on the side chain, without affecting other reactive sites on the azetidinone core. The preparation of tert-butyl esters can be achieved through several methods, including the reaction of a carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, or with isobutylene. youtube.comyoutube.com A common route involves the reaction of an acid chloride with tert-butyl alcohol. orgsyn.org

In the context of β-lactam synthesis, the Claisen condensation of tert-butyl acetate with a suitable N-protected proline methyl ester derivative is a general route for preparing complex β-ketoesters, which are key precursors to the target azetidinone. orgsyn.org This reaction requires an excess of the enolate of tert-butyl acetate to prevent side reactions. orgsyn.org

Transesterification, the conversion of one ester to another, can also be employed. For instance, acid-catalyzed transesterification can be used, although the selective transformation in the presence of the sensitive β-lactam ring requires mild conditions. The reaction of tert-butyl esters with an alcohol in the presence of a catalyst like SnCl₂ can generate the corresponding ester, demonstrating a form of transesterification under mild conditions. organic-chemistry.org

| Reaction Type | Reactants | Key Conditions | Product | Reference |

| Esterification | Carboxylic Acid, tert-Butyl Alcohol | Acid catalyst (e.g., H₂SO₄) | tert-Butyl Ester | youtube.com |

| Esterification | Acid Chloride, tert-Butyl Alcohol | Base (e.g., Pyridine, Dimethylaniline) | tert-Butyl Ester | orgsyn.org |

| Claisen Condensation | N-Boc Hydroxyproline Methyl Ester, tert-Butyl Acetate | Lithium Hexamethyldisilylamide (LHS) | (2S,4R)-2-tert-Butoxycarbonylacetyl-4-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester | orgsyn.org |

| Transesterification (via Acid Chloride) | tert-Butyl Ester, Alcohol | α,α-dichlorodiphenylmethane, SnCl₂ | New Ester | organic-chemistry.org |

Utilization of the Tert-butyl Ester as a Protecting Group and Versatile Synthetic Handle

The tert-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis due to its unique properties. youtube.comorganic-chemistry.org Its steric bulk makes the ester carbonyl less susceptible to nucleophilic attack, allowing for selective reactions at other sites within the molecule. youtube.com This is particularly advantageous in the synthesis of complex molecules like β-lactam derivatives, where the strained four-membered ring is prone to nucleophilic cleavage. bhu.ac.in

The stability of the tert-butyl group under various conditions, such as those involving many basic and nucleophilic reagents, makes it a robust protecting group. organic-chemistry.org However, it can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, or by using aqueous phosphoric acid. organic-chemistry.orgmdpi.com This orthogonality allows for deprotection without affecting other acid-labile or base-labile protecting groups that might be present in the molecule. nih.gov The cleavage mechanism under acidic conditions involves the formation of a stable tert-butyl carbocation. youtube.com

Beyond its role as a protecting group, the tert-butyl ester can serve as a versatile synthetic handle. The ester functionality can be converted into other groups post-synthesis. For example, after deprotection to the free carboxylic acid, standard peptide coupling reactions can be performed to form amides. Alternatively, the acid can be reduced to the corresponding alcohol. The in-situ generation of acid chlorides from tert-butyl esters allows for subsequent reactions with amines or alcohols to form amides and different esters, respectively. organic-chemistry.org

| Attribute | Description | Significance in Azetidinone Synthesis | References |

| Steric Hindrance | The bulky tert-butyl group shields the ester carbonyl from nucleophiles. | Protects the side-chain carboxyl group while modifications are made to other parts of the molecule, preventing cleavage of the β-lactam ring. | youtube.com |

| Stability | Stable to a wide range of nucleophilic and basic conditions. | Allows for a broad scope of synthetic transformations on the molecule without premature deprotection. | organic-chemistry.org |

| Selective Cleavage | Readily cleaved under specific acidic conditions (e.g., TFA, H₃PO₄). | Enables selective deprotection of the carboxyl group without disturbing other protecting groups. | organic-chemistry.orgmdpi.com |

| Synthetic Handle | The ester can be converted to other functional groups after deprotection. | Facilitates the diversification of the final product, for example, by forming amides or other esters. | organic-chemistry.orgbhu.ac.in |

Stereochemical Control in Azetidinone Ring and Side Chain Formation

Achieving precise control over the stereochemistry of the azetidinone ring and its substituents is paramount, as the biological properties of β-lactam compounds are highly dependent on their three-dimensional structure. researchgate.net Methodologies are therefore focused on diastereoselective and enantioselective approaches.

Diastereoselective Synthesis of Azetidinone Derivatives (cis/trans selectivity)

The Staudinger ketene-imine cycloaddition is a cornerstone of β-lactam synthesis, and controlling its diastereoselectivity to favor either the cis or trans isomer is a key challenge. researchgate.netmdpi.com The stereochemical outcome is highly dependent on the geometry of the imine, the substituents on both the ketene and the imine, and the reaction conditions. researchgate.netmdpi.com

Generally, the reaction of a ketene with an (E)-imine leads to the formation of a cis-β-lactam, while a (Z)-imine yields a trans-β-lactam. mdpi.com This is explained by a two-step mechanism involving the formation of a zwitterionic intermediate, followed by a conrotatory ring closure. The stereochemistry is determined by the relative rates of ring closure versus the isomerization of the zwitterionic intermediate. researchgate.netmdpi.com For example, the reaction of ketenes generated from acyl chlorides with imines often produces the cis isomer as the major product when the acyl chloride is added slowly at low temperatures to a mixture of the imine and a tertiary amine. researchgate.net Conversely, adding the base to the imine and acyl chloride mixture can favor the trans isomer. researchgate.net

| Imine Geometry | Typical Product Stereochemistry | Mechanistic Rationale | Reference |

| (E)-Imine | cis-β-Lactam | Favored conrotatory electrocyclization pathway from the initial zwitterionic intermediate. | mdpi.com |

| (Z)-Imine | trans-β-Lactam | Favored conrotatory electrocyclization pathway from the corresponding zwitterionic intermediate. | mdpi.com |

Enantioselective Methodologies for Chiral Azetidinones

The synthesis of enantiomerically pure azetidinones is crucial for therapeutic applications. Several strategies have been developed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and enantiopure starting materials.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized azetidines. nih.gov For instance, a three-step, one-pot protocol involving the enantioselective α-chlorination of aldehydes followed by reductive amination and cyclization can produce chiral N-alkyl terminal aziridines and C2-functionalized azetidines with high enantiomeric excess. nih.gov Copper-catalyzed asymmetric boryl allylation of azetines represents another innovative method for accessing chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Furthermore, the use of chiral tert-butanesulfinamides has proven effective in scalable methods for producing enantioenriched C2-substituted azetidines. nih.gov A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov

| Methodology | Key Feature | Example | Enantioselectivity | Reference |

| Organocatalysis | Use of a small chiral organic molecule as the catalyst. | Enantioselective α-chlorination of aldehydes followed by cyclization. | 84–92% ee for azetidines. | nih.gov |

| Metal Catalysis | Use of a chiral ligand with a metal catalyst. | Copper-catalyzed boryl allylation of azetines using a chiral bisphosphine ligand. | High enantioselectivity reported. | acs.org |

| Chiral Auxiliary | A chiral group is temporarily incorporated into the substrate to direct the stereochemistry. | Use of chiral tert-butanesulfinamides. | High enantioenrichment. | nih.gov |

| Chiral Starting Material | Starting with an enantiomerically pure precursor. | Gold-catalyzed cyclization of chiral N-propargylsulfonamides derived from chiral sulfinimines. | Excellent e.e. reported. | nih.gov |

Influence of Reaction Parameters on Stereochemical Outcomes: Catalyst Effects, Solvent Effects, and Temperature

The stereochemical course of azetidinone synthesis can be significantly influenced by various reaction parameters, including the choice of catalyst, solvent, and reaction temperature. researchgate.net

Catalyst Effects: In the Staudinger reaction, the base used to generate the ketene from the acyl chloride can influence the cis/trans ratio of the product. mdpi.com In asymmetric synthesis, the choice of a chiral catalyst or ligand is the primary determinant of the enantiomeric excess of the product. For instance, in the reduction of β-ketoesters to form chiral β-hydroxyesters (precursors to chiral azetidinones), catalysts like Ru(II)-BINAP are highly efficient and enantioselective. orgsyn.org

Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of transition states and intermediates, thereby influencing the stereochemical outcome. mdpi.comrsc.org In the Staudinger reaction, solvent choice can alter the cis/trans selectivity. researchgate.net The effect of the solvent is complex and can involve specific interactions with the reacting species, altering their conformational equilibria and the energy barriers of competing reaction pathways. rsc.orgrsc.org

Temperature: Temperature can have a profound effect on selectivity. researchgate.net Lowering the reaction temperature often, but not always, leads to higher stereoselectivity because the difference in the activation energies of the competing diastereomeric or enantiomeric transition states becomes more significant relative to the available thermal energy (kT). researchgate.net For example, in the Staudinger synthesis of 3-methoxy-N-ethyl-tert-butylcarbamate β-lactams, conducting the reaction at -82 °C resulted in high stereoselectivity, producing only the cis-adducts. mdpi.com Conversely, some reactions are performed at high temperatures (e.g., 100 °C in toluene) to favor the formation of the thermodynamically more stable trans product. mdpi.com

| Parameter | Influence on Stereochemistry | Example | Reference |

| Catalyst | The nature of the catalyst (or base) can determine the cis/trans ratio and is fundamental for enantioselectivity in asymmetric reactions. | Ru(II)-BINAP catalyst for asymmetric reduction of β-ketoesters provides high enantioselectivity (>97% ee). | orgsyn.org |

| Solvent | Solvent polarity and coordination can alter the energy of transition states, affecting both diastereomeric and enantiomeric ratios. | Different cis/trans ratios are observed in the Staudinger reaction depending on the solvent used. | researchgate.netrsc.org |

| Temperature | Lower temperatures generally enhance selectivity by amplifying the differences in activation energies between stereoisomeric pathways. | Staudinger cycloaddition at -82 °C yields exclusively cis-adducts, while at 100 °C, trans-isomers can be favored. | mdpi.com |

Mechanistic Pathways and Theoretical Investigations in Azetidinone Chemistry

Elucidation of Reaction Mechanisms for Azetidinone Ring Closure

The synthesis of the 2-azetidinone ring, the core structure of β-lactam antibiotics, is most famously achieved through the Staudinger cycloaddition of a ketene (B1206846) and an imine. mdpi.com A widely accepted mechanism for this reaction involves a two-step process. The initial step is a nucleophilic attack of the imine nitrogen on the sp-hybridized carbon of the ketene, leading to the formation of a zwitterionic intermediate. mdpi.com This is followed by a conrotatory four-electron electrocyclization, which can also be viewed as an intramolecular Mannich-type reaction, to yield the four-membered β-lactam ring. mdpi.com

Ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com For instance, the reaction of chloroacetyl chloride with an appropriate imine in the presence of a base like triethylamine (B128534) is a common method for producing 1,4-diaryl-3-chloro-2-azetidinones. mdpi.com Similarly, 3-vinyl-2-azetidinones can be synthesized by reacting crotonyl chloride with aromatic imines and triethylamine. mdpi.com

Alternative methods for azetidinone synthesis include photochemical approaches. The Norrish-Yang cyclization, for example, involves a 1,5-hydrogen abstraction followed by ring closure to form the azetidinone scaffold. beilstein-journals.org This method has been utilized to create highly strained azetidinols. beilstein-journals.org Additionally, laccase-mediated oxidative C–N bond formation followed by cyclization represents an enzymatic approach to synthesizing heterocyclic structures, including those related to azetidinones. nih.gov

The stereoselectivity of the ring closure is a crucial aspect. For example, the Staudinger cycloaddition of acetoxyketene with chiral imines derived from D-mannitol at low temperatures yields cis-β-lactams with high stereoselectivity. mdpi.com In contrast, reactions at higher temperatures can lead to mixtures of diastereomers. mdpi.com

Computational Chemistry Approaches to Azetidinone Stability and Reactivity

Computational chemistry has become an indispensable tool for understanding the stability and reactivity of azetidinone rings. mit.edutcu.edu These methods allow for the prediction of reaction outcomes and provide insights into the electronic and structural properties that govern reactivity. mit.edu

Quantum mechanics-augmented graph neural networks (ml-QM-GNNs) represent a state-of-the-art approach, combining the rigor of quantum chemical calculations with the efficiency of machine learning. nih.gov These models can predict regioselectivity and activation energies for reactions involving azetidinones, demonstrating significant improvements over purely structure-based methods. nih.gov By incorporating quantum mechanical descriptors, these models can generalize to new, unseen compounds and provide a data-driven confirmation of established qualitative reactivity principles. nih.gov

Theoretical calculations, such as those employing density functional theory (DFT), are used to investigate reaction mechanisms and transition states. For example, computational studies on the Kinugasa reaction, another method for β-lactam synthesis, have explored the possibility of the reaction proceeding without a copper(I) catalyst under the influence of an oriented external electric field, although this awaits experimental verification. researchgate.net

Furthermore, computational models have been developed to predict the feasibility of photocatalyzed reactions for azetidine (B1206935) synthesis. mit.edu By calculating frontier orbital energies and assessing the availability of carbon atoms for reaction, these models can prescreen potential reactants, guiding synthetic efforts and avoiding trial-and-error approaches. mit.edu

Understanding Ring Strain and its Influence on Azetidinone Transformations

The four-membered azetidinone ring possesses significant ring strain, a key factor dictating its chemical reactivity. rsc.orgglobalresearchonline.net This strain arises from the deviation of bond angles from the ideal sp3 hybridization (angle strain) and the eclipsing of substituents (torsional strain). youtube.com The ring strain energy of azetidines is approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org

This inherent strain makes the β-lactam ring susceptible to nucleophilic attack, particularly at the carbonyl carbon. globalresearchonline.netmdpi.com The addition of an amide group, as seen in bicyclic β-lactams like penicillins, further increases this strain and enhances the electrophilicity of the carbonyl group. globalresearchonline.net This heightened reactivity is fundamental to the mechanism of action of β-lactam antibiotics, which involves the acylation and inactivation of bacterial transpeptidases. globalresearchonline.netderpharmachemica.com

The influence of ring strain is also evident in the spectroscopic properties of azetidinones. Strained β-lactams exhibit a characteristic carbonyl stretching frequency in their infrared (IR) spectra between 1735-1765 cm-1, significantly higher than that of unstrained amides (around 1600 cm-1). globalresearchonline.net

The concept of "build and release" of strain energy is a powerful strategy in organic synthesis. beilstein-journals.org Photochemical methods can be employed to construct strained azetidinone intermediates, which can then undergo strain-releasing ring-opening reactions to form more complex molecules. beilstein-journals.orgnih.gov For example, photochemically generated azetidinols can be induced to undergo ring-opening by the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

The reactivity of the azetidinone ring can be modulated by substituents. For instance, the introduction of a halogen at the β-position to the carbonyl group can increase the IR absorption frequency, indicating enhanced reactivity. globalresearchonline.net This principle is exploited in the design of β-lactamase inhibitors. globalresearchonline.net

Synthetic Applications and Chemical Transformations of Tert Butyl 2 4 Oxoazetidin 2 Yl Acetate Analogs

Azetidinone Ring-Opening Reactions for the Synthesis of Diverse Scaffolds

The inherent angle and torsional strain within the four-membered azetidinone ring makes it significantly more reactive than acyclic amides. This strain is the primary driving force for a variety of ring-opening reactions, which proceed by relieving this energetic instability to form more stable, linear products. These reactions provide a powerful method for accessing diverse chemical scaffolds.

Strain-Release Driven Ring-Opening Reactions (e.g., Retro-Claisen)

The concept of using strain release as a thermodynamic driving force is a key strategy in the functionalization of azetidinone rings. One notable example of a strain-release driven reaction is the retro-Claisen type C-C bond cleavage. In a typical retro-Claisen reaction, a β-dicarbonyl compound is cleaved into two separate ester or ketone fragments. While not a direct retro-Claisen reaction, the principle applies to activated azetidinones where the ring strain facilitates the cleavage of bonds that would otherwise be stable. The electrophilicity of the carbonyl carbon is enhanced by the ring strain, making it highly susceptible to nucleophilic attack, which initiates the ring-opening cascade.

Nucleophilic Ring-Opening Pathways

The carbonyl group of the β-lactam is highly susceptible to nucleophilic attack due to the significant ring strain, which prevents the nitrogen lone pair from effectively delocalizing and stabilizing the amide bond through resonance. This heightened electrophilicity allows for facile ring-opening by a wide range of nucleophiles. globalresearchonline.net The reaction typically involves the cleavage of the acyl-nitrogen bond.

Common nucleophilic ring-opening pathways include:

Hydrolysis: In the presence of a base or acid, water acts as a nucleophile, attacking the carbonyl carbon to yield a β-amino acid.

Aminolysis: Reaction with amines cleaves the lactam ring to produce β-amino amides.

Alcoholysis: Alcohols, particularly in the presence of acid, can open the ring to form β-amino esters.

The regioselectivity of these reactions is generally controlled by the attack at the more electrophilic carbonyl carbon of the lactam.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | β-Amino acid |

| Amine | Benzylamine (BnNH₂) | β-Amino amide |

| Alkoxide/Alcohol | Sodium Methoxide (NaOMe) or HCl in Methanol | β-Amino ester |

| Hydride | Lithium Aluminium Hydride (LiAlH₄) | γ-Amino alcohol |

Formation of β-Amino Acids and β-Amino Alcohols

The nucleophilic ring-opening of azetidinones is a cornerstone for the synthesis of β-amino acids and β-amino alcohols, which are crucial components of numerous pharmaceuticals and natural products.

β-Amino Acids: Base-catalyzed hydrolysis of the azetidinone ring directly furnishes the corresponding β-amino acid. This transformation is a straightforward and high-yielding method for accessing these valuable building blocks.

β-Amino Alcohols: While the direct reduction of the lactam amide bond with powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the corresponding azetidine (B1206935) (a cyclic amine), subsequent ring-opening can yield amino alcohols. More commonly, the β-lactam is first converted to a β-amino ester via alcoholysis, and the ester group is then selectively reduced to afford the desired β-amino alcohol.

These synthetic routes highlight the utility of the azetidinone ring as a masked form of a β-amino acid, which can be revealed through controlled ring-opening reactions.

Functional Group Interconversions on the Acetate (B1210297) Side Chain

Beyond the reactivity of the β-lactam ring, the acetate side chain at the C2 position of tert-butyl 2-(4-oxoazetidin-2-yl)acetate provides a versatile handle for further synthetic modifications. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Ester Hydrolysis and Carboxylic Acid Coupling Reactions

The tert-butyl ester of the side chain can be selectively cleaved under acidic conditions, often using trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid, 2-(4-oxoazetidin-2-yl)acetic acid. This hydrolysis is typically performed under conditions that leave the β-lactam ring intact. askfilo.com

Once formed, the carboxylic acid is a key intermediate for a variety of coupling reactions. researchgate.net Using standard peptide coupling reagents, the acid can be activated and reacted with a wide range of nucleophiles:

Amide Formation: Coupling with primary or secondary amines using reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like HATU, produces a diverse library of amides. researchgate.netluxembourg-bio.com

Ester Formation: Reaction with alcohols, often under acidic conditions or using specific coupling agents, can be used to synthesize different esters.

This two-step sequence of hydrolysis followed by coupling is a powerful strategy for elaborating the C2-side chain of the azetidinone core. rsc.org

| Reaction | Reagents | Resulting Functional Group |

| Ester Hydrolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Carboxylic Acid |

| Amide Coupling | Amine (R-NH₂), EDC, HOBt | Amide |

| Esterification | Alcohol (R-OH), DCC, DMAP | Ester |

Utilization as Chiral Building Blocks and Synthons in Asymmetric Synthesis

The 4-oxoazetidin-2-yl acetate framework, particularly its chiral derivatives, serves as a highly valuable synthon in asymmetric synthesis. These β-lactam structures are recognized as versatile chiral building blocks, primarily for the synthesis of complex β-lactam antibiotics like carbapenems and penems. researchgate.net The inherent strain of the four-membered ring and the stereochemically defined substituents make it a powerful intermediate for constructing molecules with multiple contiguous stereocenters.

A common strategy for synthesizing these antibiotics involves the initial construction of a monocyclic β-lactam with the correct stereochemistry, which is then elaborated to form the final bicyclic system. researchgate.net Analogs such as (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)siloxy]ethyl}-4-oxoazetidin-2-yl acetate are key intermediates because they possess three stereogenic centers that correspond to the C5, C6, and C8 carbons of target antibiotics like thienamycin. researchgate.net The acetoxy group at the C4 position is particularly important as it can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse side chains and the formation of the second ring. researchgate.net

The asymmetric synthesis of these chiral building blocks often employs methods like the [2+2] cycloaddition of diketene with chiral imines derived from components of the chiral pool, such as ethyl (S)-lactate or D-mannitol. researchgate.net This approach allows for high diastereoselectivity in the formation of the β-lactam ring, ensuring the correct relative stereochemistry of the substituents. The tert-butyl acetate group on the side chain at the C2 position is a convenient protecting group that can be removed under specific conditions later in the synthetic sequence.

The table below summarizes key chiral intermediates based on the 4-oxoazetidin-2-yl scaffold and their application in the synthesis of important antibiotic classes.

Table 1: Chiral Intermediates Derived from 4-Oxoazetidin-2-yl Scaffolds

| Chiral Intermediate | Key Stereochemical Features | Synthetic Target | Reference |

|---|---|---|---|

| (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)siloxy]ethyl}-4-oxoazetidin-2-yl acetate | Three contiguous stereocenters corresponding to C5, C6, and C8 of carbapenems. | Carbapenems and Penems | researchgate.net |

| (R)-2-[(3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-2-oxoazetidin-4-yl]propanoic acid | Defined stereochemistry at four centers, crucial for side-chain elaboration. | Advanced Carbapenem (B1253116) Analogs | bldpharm.com |

Incorporation into Complex Molecular Architectures and Peptidomimetics

The rigid, strained four-membered ring of the 4-oxoazetidin-2-yl structure makes it an excellent scaffold for incorporation into larger, more complex molecular architectures. Beyond its seminal role in antibiotics, this β-lactam core is increasingly used in the design of peptidomimetics, which are compounds designed to mimic the structure and function of peptides.

In peptidomimetic design, the β-lactam ring can act as a constrained dipeptide isostere. Its rigid conformation can lock the backbone of a molecule into a specific bioactive conformation, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes. For instance, many enzyme inhibitors, including protease inhibitors, incorporate cyclic structures to mimic the transition state of a peptide bond being cleaved. nih.gov

The synthesis of peptidomimetics often involves coupling the β-lactam core with other amino acids or complex organic moieties. The nitrogen atom of the azetidinone ring can be functionalized, and the side chain at the C2 position (the tert-butyl acetate group) provides a handle for extension. For example, derivatives of the core structure can be integrated into molecules targeting viral proteases, such as the 3CL protease (3CLpro) of SARS-CoV-2. nih.gov In these designs, the core scaffold helps to correctly position the functional groups that interact with the active site of the enzyme. A series of peptidomimetic compounds containing a benzothiazolyl ketone moiety were developed as potent oral 3CLpro inhibitors, demonstrating the utility of core scaffolds in creating complex, biologically active molecules. nih.gov

The incorporation of the azetidinone ring allows for the creation of novel molecular shapes that are not easily accessible with linear peptides, leading to improved pharmacokinetic properties, such as enhanced metabolic stability. nih.gov The table below illustrates how β-lactam and similar strained ring systems are incorporated into larger molecular frameworks.

Table 2: Examples of β-Lactam Cores in Complex Molecules

| Core Structure | Incorporated into | Resulting Molecular Class | Therapeutic Target (Example) |

|---|---|---|---|

| 4-Oxoazetidinyl scaffold | Bicyclic ring systems | Carbapenem antibiotics | Bacterial cell wall synthesis |

| Azetidinone ring | Peptide chains | Peptidomimetic enzyme inhibitors | Viral Proteases (e.g., 3CLpro) nih.gov |

Analytical Methodologies for Structural and Stereochemical Characterization in Azetidinone Research

Advanced Spectroscopic Techniques for Structural Assignment (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are paramount in the initial elucidation and confirmation of the chemical structure of tert-butyl 2-(4-oxoazetidin-2-yl)acetate and its derivatives. Each technique provides unique and complementary information.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the molecular formula is C9H15NO3, with a corresponding molecular weight of approximately 185.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the structure. Predicted mass spectrometry data for a related thiazole (B1198619) analog, tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate, shows expected adducts that are useful in structural confirmation. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 216.06889 |

| [M+Na]+ | 238.05083 |

| [M-H]- | 214.05433 |

| [M+NH4]+ | 233.09543 |

| [M+K]+ | 254.02477 |

This table showcases predicted mass-to-charge ratios (m/z) for various adducts of a related thiazole analog, illustrating the type of data obtained from mass spectrometry.

Infrared (IR) Spectroscopy is instrumental in identifying key functional groups. A crucial feature in the IR spectrum of this compound would be the strong absorption band corresponding to the β-lactam carbonyl group, typically appearing in the range of 1730-1760 cm⁻¹. Another characteristic absorption would be from the ester carbonyl group.

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for separating isomers and assessing the purity of this compound. Given the potential for stereoisomers in azetidinone structures, chiral chromatography is particularly significant.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for determining the purity of azetidinone intermediates. These techniques can separate the target compound from starting materials, byproducts, and other impurities. For related azetidinone compounds, methods using both normal and reverse-phase columns are employed. bldpharm.combldpharm.com The choice of mobile phase and column chemistry is critical for achieving optimal separation.

The resolution of enantiomers is often accomplished using chiral HPLC columns. For example, in the synthesis of related chiral acids, diastereomeric mixtures are separated chromatographically, and the enantiomeric excess (ee) of the final products is determined, often exceeding 99%. researchgate.net While specific methods for this compound are not detailed in the available literature, similar principles of chiral separation would apply.

X-ray Crystallography for Absolute Configuration Determination

X-ray Crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds. For chiral molecules like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

In a study of a related compound, tert-butyl 2-(4-nitrophenoxy)acetate, X-ray crystallography revealed detailed structural information, including the planarity of the nitrophenoxy group and intermolecular interactions such as π-π stacking. researchgate.net This level of detail is crucial for understanding the solid-state behavior of the molecule. Although a crystal structure for the title compound is not publicly available, this technique remains the gold standard for absolute configuration assignment in azetidinone research.

Current Challenges and Future Research Directions in 4 Oxoazetidin 2 Yl Chemistry

Development of More Efficient, Sustainable, and Green Synthetic Protocols

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. Traditional methods for synthesizing the azetidinone core often rely on stoichiometric reagents, harsh reaction conditions, and chlorinated solvents. Future research is increasingly focused on overcoming these limitations.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. derpharmachemica.com Its application in the Staudinger [2+2] cycloaddition, a cornerstone of β-lactam synthesis, has been shown to be effective, sometimes under solvent-free conditions. derpharmachemica.com For instance, the reaction of imines with chloroacetyl chloride in the presence of a base can be facilitated by microwave energy. derpharmachemica.com

Heterogeneous Catalysis: The use of solid-supported or heterogeneous catalysts simplifies product purification and catalyst recycling, aligning with green chemistry principles. The use of catalysts like Mg-Al hydroxide (B78521) in the Staudinger synthesis of azetidinones under microwave irradiation has been explored, although yields may vary depending on the substrates. mdpi.com

Aqueous Media: Performing reactions in water is a major goal of green chemistry. The development of one-pot cyclocondensation reactions of alkyl dihalides and primary amines in an alkaline aqueous medium under microwave irradiation showcases a move towards more sustainable processes for heterocycle synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Protocols for Azetidinone Synthesis

| Protocol | Advantages | Challenges/Research Focus |

|---|---|---|

| Conventional Synthesis | Well-established, versatile | Often requires harsh conditions, stoichiometric reagents, and organic solvents. derpharmachemica.com |

| Microwave-Assisted | Faster reaction rates, higher yields, potential for solvent-free conditions. derpharmachemica.com | Optimization of conditions for specific substrates to improve yields and selectivity. mdpi.com |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. mdpi.com | Development of more active and robust catalysts to achieve consistently high yields. mdpi.com |

| Aqueous Media | Environmentally benign, reduced use of organic solvents. organic-chemistry.org | Overcoming solubility issues and developing water-tolerant catalytic systems. |

Innovations in Highly Enantioselective and Diastereoselective Transformations

The biological activity of β-lactam compounds is critically dependent on their stereochemistry. researchgate.net Therefore, controlling the precise three-dimensional arrangement of substituents on the azetidinone ring is of paramount importance. The synthesis of tert-butyl 2-(4-oxoazetidin-2-yl)acetate and its analogs presents a stereochemical challenge that is a major focus of ongoing research.

Current and future innovations center on:

Control of Diastereoselectivity: In the Staudinger ketene-imine cycloaddition, the formation of cis or trans diastereomers is influenced by reaction conditions such as the solvent, temperature, and the method of ketene (B1206846) generation. researchgate.net For example, the exclusive formation of cis-isomers has been observed in specific reactions involving imines derived from d-mannitol. mdpi.com The development of methods that provide high diastereoselectivity for either the cis or trans product is a continuing goal. acs.org

Enantioselective Synthesis: Achieving high enantiopurity is crucial. This is often accomplished through the use of chiral starting materials, auxiliaries, or catalysts. nih.gov Research has demonstrated that enantiopure acyl chlorides or imines can be used to prepare optically active β-lactams. mdpi.com For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones. nih.gov Similarly, iridium-catalyzed reactions have been used to prepare optically active precursors for β-lactam synthesis. mdpi.com

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can induce high levels of enantioselectivity in the synthesis of the azetidinone ring is a highly desirable but challenging objective. Relay catalysis strategies and the use of chiral cobalt catalysts in the synthesis of cyclic amines highlight advanced approaches that could be adapted for azetidinone synthesis. organic-chemistry.org

Exploration of Novel Reactivity and Unprecedented Bond Formations

While the azetidinone core is well-known, exploring its full reactive potential remains an active area of research. The inherent ring strain of the four-membered ring can be harnessed to drive unique chemical transformations, leading to novel molecular architectures.

Future research is likely to focus on:

Functionalization at C4: The C4 position of the azetidinone ring is a key site for introducing chemical diversity. The use of 4-acetoxyazetidin-2-ones as precursors allows for the stereoselective introduction of various side chains, a critical step in the synthesis of carbapenem (B1253116) antibiotics. researchgate.net The displacement of a vinyloxy group at C4 with nucleophiles in the presence of a Lewis acid catalyst is another versatile strategy. researchgate.net

Synthesis of Fused and Spirocyclic Systems: The azetidinone ring can serve as a scaffold for constructing more complex polycyclic molecules. Intramolecular Diels-Alder reactions of 2-azetidinone-tethered trienes can lead to fused tricyclic β-lactams. acs.org Additionally, a densely functionalized azetidine (B1206935) ring system can be used to access a variety of fused, bridged, and spirocyclic ring systems through methods like ring-closing metathesis. nih.gov

Novel Ring-Forming Reactions: The development of entirely new ways to construct the azetidinone ring is a significant challenge. Recent advances include the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines and the photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to form the azetidine core. rsc.org

Formation of Exocyclic Double Bonds: The synthesis of 4-alkylidene-2-azetidinones introduces an exocyclic double bond that can be further functionalized. researchgate.net These compounds can be synthesized via intramolecular C-N coupling or through reactions of 4-thioxo-2-azetidinones. researchgate.netelsevierpure.com

Rational Design of New Catalytic Systems for Azetidinone Synthesis and Derivatization

Catalysis is at the heart of modern organic synthesis, offering pathways to reactions that are otherwise difficult or impossible. The rational design of new catalysts specifically tailored for azetidinone chemistry is essential for advancing the field.

Key areas for innovation include:

Lewis Acid Catalysis: Lewis acids play a crucial role in activating substrates for azetidinone synthesis and functionalization. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to form azetidines, a reaction that tolerates various sensitive functional groups. frontiersin.org Such catalysts could be adapted for cyclization reactions to form the 4-oxoazetidinone ring.

Transition Metal Catalysis: A wide range of transition metals are employed in modern synthetic methods. Palladium-catalyzed intramolecular amination of C-H bonds, copper-catalyzed N-arylation, and gold-catalyzed intermolecular oxidation of alkynes represent powerful strategies for synthesizing and functionalizing azetidine rings. organic-chemistry.orgnih.govrsc.org The merger of cobalt catalysis with electricity for intramolecular hydroamination further expands the toolkit. organic-chemistry.org

Photocatalysis: Light-mediated reactions offer a green and powerful approach to synthesis. The use of iridium-based photocatalysts in the [2+2] photocycloaddition to form azetidines demonstrates the potential of this strategy. rsc.org Developing photocatalytic methods for the direct synthesis of the 4-oxoazetidinone ring is a promising future direction.

Catalyst-Free Systems: In some cases, the inherent reactivity of the starting materials can be harnessed to form complex products without the need for a catalyst. Recent research has shown that catalyst-free annulations of specific acrylate (B77674) derivatives can lead to various nitrogen-containing heterocycles under mild conditions. nih.gov Exploring such possibilities for azetidinone synthesis could offer highly efficient and sustainable routes.

Table 2: Catalytic Systems in Azetidine/Azetidinone Chemistry

| Catalyst Type | Metal/Compound Example | Transformation | Reference |

|---|---|---|---|

| Lewis Acid | La(OTf)₃, Eu(OTf)₃ | Regioselective ring-opening of epoxides, azetidine synthesis. | frontiersin.org |

| Transition Metal | Palladium (Pd) | Intramolecular C-H amination. | organic-chemistry.org |

| Copper (Cu) | N-arylation, alkylation of 1-azabicyclo[1.1.0]butane. | organic-chemistry.org | |

| Gold (Au) | Intermolecular oxidation of alkynes to form azetidin-3-ones. | nih.gov | |

| Iridium (Ir) | Catalyzed allylic substitution. | mdpi.com | |

| Photocatalyst | Iridium (Ir) complex | [2+2] photocycloaddition for azetidine synthesis. | rsc.org |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-oxoazetidin-2-yl)acetate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling azetidinone derivatives with tert-butyl esters. For example, a nucleophilic substitution or Mitsunobu reaction may link the azetidin-4-one moiety to the tert-butyl acetate backbone. Key intermediates (e.g., tert-butyl 2-bromoacetate) should be characterized via , , and IR spectroscopy to confirm functional groups. Purity can be assessed using HPLC with UV detection (λ = 210–254 nm) .

Q. How can researchers confirm the identity and purity of this compound when commercial analytical data are unavailable?

- Methodological Answer :

- Identity : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak () and compare it with theoretical values.

- Purity : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess impurities. Cross-validate with integration ratios for diagnostic protons (e.g., tert-butyl singlet at δ ~1.4 ppm) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (acute toxicity Category 4 per CLP/GHS).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-azetidinone precursors).

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key coupling steps.

- Validation : Confirm stereochemistry via X-ray crystallography (as in tert-butyl nitroaryl analogs) or circular dichroism (CD) spectroscopy .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer :

- Multi-Nuclear NMR : Compare or (if applicable) to detect subtle structural differences.

- Crystallographic Data : Cross-reference with deposited structures in the Cambridge Structural Database (CSD) to validate bond lengths/angles .

- Case Study : For tert-butyl 2-methyl-2-(4-nitrophenyl)acetate, conflicting signals were resolved via X-ray diffraction, revealing crystal packing effects .

Q. How does the tert-butyl group influence the stability and reactivity of 2-(4-oxoazetidin-2-yl)acetate in aqueous media?

- Methodological Answer :

- Hydrolytic Stability : Perform pH-dependent degradation studies (e.g., 1M HCl, NaOH, or phosphate buffers at 37°C). Monitor via LC-MS to identify breakdown products (e.g., azetidinone or acetic acid derivatives).

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life () under physiological conditions .

Application-Driven Questions

Q. What role does this compound play in β-lactam antibiotic prodrug design?

- Methodological Answer :

- Prodrug Activation : The tert-butyl ester acts as a lipophilic protecting group, enhancing membrane permeability. Enzymatic cleavage (e.g., esterases) releases the active azetidinone moiety.

- In Vitro Testing : Evaluate hydrolysis rates in human plasma or liver microsomes. Compare with unmodified analogs using LC-MS/MS quantification .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.